Isotridecyl stearate
Description
Structure
2D Structure
Properties
IUPAC Name |
11-methyldodecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31(32)33-29-26-23-20-17-16-18-21-24-27-30(2)3/h30H,4-29H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBSSROHORQGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Octadecanoic acid, isotridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31565-37-4 | |
| Record name | Isotridecyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, isotridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isotridecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTRIDECYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8793TKA30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Mechanistic Pathways of Isotridecyl Stearate
Esterification Methodologies for Isotridecyl Stearate (B1226849) Production
The synthesis of alkyl esters like isotridecyl stearate is most commonly achieved through classical Fischer-type esterification methods. cir-safety.orgcir-safety.org This approach involves the acid-catalyzed reaction between a carboxylic acid (stearic acid) and an alcohol (isotridecyl alcohol). taylorandfrancis.com
Fischer-type esterification is a reversible, equilibrium-driven reaction. p-toluenesulfonicacid-ptbba.com To drive the reaction toward the formation of the ester product, water, a byproduct of the reaction, must be continuously removed. This is often accomplished by heating the reaction mixture, sometimes under a vacuum or by using azeotropic distillation. google.com The reaction involves mixing stearic acid with isotridecyl alcohol, typically in stoichiometric or a slight excess ratio, and heating the mixture in the presence of an acid catalyst. Temperatures for this process generally range from 115°C to 200°C. google.com The use of an inert nitrogen atmosphere can also be employed to prevent oxidation at elevated temperatures.
Acid catalysts are essential for promoting the ester bond formation in an efficient manner. They function by protonating the carbonyl oxygen of the stearic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isotridecyl alcohol. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.com While traditional catalysts include sulfuric acid, modern processes often employ catalysts like p-toluenesulfonic acid and sodium hydrogen sulfate (B86663) for their efficacy and process advantages. google.comgoogle.com
A composite catalyst system of p-toluenesulfonic acid (p-TSA) and hypophosphorous acid (HPA) has been developed for the synthesis of this compound. google.com
Mechanism of p-Toluenesulfonic Acid (p-TSA) : As a strong organic acid, p-TSA acts as the primary catalyst for the esterification. p-toluenesulfonicacid-ptbba.comwikipedia.org It protonates the carbonyl group of the stearic acid, activating it for the subsequent nucleophilic attack by the alcohol. p-toluenesulfonicacid-ptbba.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. p-toluenesulfonicacid-ptbba.com Each step is reversible. p-toluenesulfonicacid-ptbba.com
Role of Hypophosphorous Acid (HPA) : Hypophosphorous acid is not primarily a catalyst for the esterification itself but acts as an additive or stabilizer. google.comwikipedia.orgvedantu.com Its main function is to act as a reducing agent and oxygen scavenger. wikipedia.orgvedantu.comatamankimya.com This prevents the formation of colored impurities that can arise from oxidation reactions at the high temperatures used during esterification, thereby improving the final product's purity and color. wikipedia.orgvedantu.com The use of HPA helps to mitigate side reactions, such as the formation of alkenes or ethers, which can occur due to the branched structure of isotridecyl alcohol. google.com
A synthesis process using this catalyst system involves reacting stearic acid and isotridecyl alcohol at temperatures of 130-160°C under negative pressure for several hours. google.com
An alternative catalytic system utilizes sodium hydrogen sulfate (NaHSO₄) as the main catalyst, again with hypophosphorous acid added as a stabilizer or color-preserving agent. google.com
Mechanism of Sodium Hydrogen Sulfate (NaHSO₄) : Sodium hydrogen sulfate is an inexpensive, safe, and reusable solid heterogeneous acid catalyst. google.comsemanticscholar.org Its acidic nature allows it to catalyze the esterification reaction in a manner similar to other acid catalysts. semanticscholar.org Being a solid, it offers advantages in terms of separation from the reaction mixture after completion. google.comsemanticscholar.org
Role of Hypophosphorous Acid (HPA) : As in the p-TSA system, hypophosphorous acid serves to prevent the formation of colored byproducts during the reaction. google.comwikipedia.org It is referred to as a "color preserving agent" or "stabilizer" in this context. google.com
The process involves heating the reactants with the catalyst system to 115-125°C under a vacuum of 30-60 mmHg for 4-5 hours. google.com
The relative amounts of the reactants and catalysts significantly impact the reaction's efficiency, yield, and product quality.
In the p-TSA/HPA System : The weight ratio of p-TSA to hypophosphorous acid can range from 1:1 to 1:8. google.com The total amount of this composite catalyst is typically 0.2% to 0.5% of the total weight of the stearic acid and isotridecyl alcohol. google.com One specific example uses a 1:3 weight ratio of p-toluenesulfonic acid to hypophosphorous acid. google.com
In the NaHSO₄/HPA System : The amount of the sodium hydrogen sulfate catalyst is typically between 0.8% and 1.2% of the total weight of the reactants. google.com The hypophosphorous acid, acting as a color preservative, is added in a smaller amount, generally 0.08% to 0.12% of the total raw material weight. google.com The molar ratio of stearic acid to isotridecyl alcohol is recommended to be in the range of 1:1 to 1:1.2 to drive the reaction forward. google.com
Table 1: Catalyst Stoichiometry Examples
| Catalyst System | Primary Catalyst (wt% of total reactants) | Hypophosphorous Acid (wt% of total reactants) | Reactant Molar Ratio (Stearic Acid:Isotridecyl Alcohol) | Reference |
|---|---|---|---|---|
| p-TSA / HPA | 0.2% - 0.5% (combined) | Part of combined catalyst (1:1 to 1:8 ratio with p-TSA) | Not specified | google.com |
| NaHSO₄ / HPA | 0.8% - 1.2% | 0.08% - 0.12% | 1:1 to 1:1.2 | google.com |
To achieve high purity and yield (often targeting yields over 85-90%), several process optimization strategies are employed. google.com
Temperature and Pressure Control : The reaction temperature is carefully controlled to ensure a sufficient reaction rate without causing degradation of the reactants or products. Typical ranges are 115-125°C for the NaHSO₄ system and 130-160°C for the p-TSA system. google.comgoogle.com Applying a vacuum (e.g., <15 mmHg to 60 mmHg) is a critical step that facilitates the continuous removal of water, shifting the reaction equilibrium towards the product side. google.com
Reaction Monitoring : The progress of the esterification is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a predetermined threshold (e.g., < 4 mg KOH/g). google.com
Post-Reaction Purification : Once the esterification is complete, the crude product undergoes several purification steps:
Neutralization : The acidic catalyst is neutralized. For example, sodium carbonate is added to the crude product to neutralize the remaining acid catalyst. google.com
Catalyst Removal : In the case of the NaHSO₄ system, the reaction mixture is cooled, causing the neutralized catalyst to precipitate as a solid, which can then be removed by filtration. google.com In other methods, a water washing step is used to remove the catalyst and other water-soluble impurities. google.com
Dealcoholization and Dehydration : Excess alcohol and any remaining water are removed from the neutralized product, typically by heating under a high vacuum (<15 mmHg) at elevated temperatures (around 140°C). google.com
These optimization and purification steps are crucial for obtaining a final product with a low acid value (< 0.5) and a low hydroxyl value (< 5), indicating high purity and conversion. google.com
Table 2: Research Findings on this compound Synthesis
| Catalyst System | Reaction Temperature (°C) | Reaction Time (hours) | Pressure/Vacuum | Reported Yield | Key Purification Steps | Reference |
|---|---|---|---|---|---|---|
| p-TSA / HPA | 150°C (up to 160°C) | 4 | Negative Pressure | ~90% | Water washing | google.com |
| NaHSO₄ / HPA | 115°C - 125°C | 4 - 5 | 30 - 60 mmHg | ~88% | Neutralization (Sodium Carbonate), Filtration, Dealcoholization (under vacuum) | google.com |
Process Optimization Strategies for High Purity and Yield
Temperature and Pressure Control during Esterification
Precise control of temperature and pressure is critical during the esterification process to achieve a high yield and purity of this compound. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the ester. Concurrently, applying a vacuum helps in the removal of water, a byproduct of the reaction, which further shifts the equilibrium to favor product formation. google.com
One established method involves an esterification reaction at a temperature range of 115-125°C under a vacuum of 30-60 mmHg for 4-5 hours. google.com Another approach utilizes a higher temperature of 150°C under negative pressure for 4 hours. google.com Industrial-scale production often employs temperatures between 150°C and 200°C.
Table 1: Temperature and Pressure Conditions for this compound Esterification
| Parameter | Range | Source(s) |
|---|---|---|
| Temperature | 115 - 125 °C | google.com |
| 130 - 160 °C | google.com | |
| 150 - 200 °C | ||
| Pressure | 30 - 60 mmHg (vacuum) | google.com |
| Negative Pressure | google.com |
Purification Techniques (e.g., Washing, De-alcoholization)
Following the initial esterification reaction, the crude this compound product requires purification to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include washing, neutralization, and de-alcoholization.
A multi-step purification process can be employed, starting with neutralization of the crude product. google.com For instance, sodium carbonate can be added to the crude ester at 70-80°C to neutralize any remaining acidic components. google.com After cooling, the solid catalyst can be removed by filtration. google.com The subsequent de-alcoholization step involves heating the neutralized product to around 140°C under a vacuum of less than 15 mmHg to steam out residual water and alcohol. google.com Another purification method involves washing the crude product with water to obtain a high-purity final product. google.com
Table 2: Purification Techniques for this compound
| Technique | Description | Purpose | Source(s) |
|---|---|---|---|
| Neutralization | Addition of a basic substance (e.g., sodium carbonate) to the crude product. | To remove acidic catalysts and unreacted stearic acid. | google.com |
| Filtration | Separation of solid catalyst from the liquid product after cooling. | To remove the solid catalyst. | google.com |
| De-alcoholization | Heating under vacuum to remove volatile components. | To remove residual isotridecyl alcohol and water. | google.com |
| Washing | Rinsing the crude product with water. | To remove water-soluble impurities. | google.com |
Transesterification Pathways Involving this compound Precursors
While direct esterification is a common route, this compound can also be synthesized via transesterification. This process involves the reaction of a different ester with isotridecyl alcohol, or stearic acid with a different alkyl ester in the presence of a suitable catalyst. Transesterification is a widely used industrial process for producing various fatty acid esters. atamanchemicals.com For instance, triglycerides can react with an alcohol like methanol (B129727) or ethanol (B145695) to produce fatty acid esters and glycerol. atamanchemicals.com
Reaction Kinetics and Mechanistic Studies of this compound Degradation
This compound, like other esters, can undergo degradation through several chemical pathways, including hydrolysis, oxidation, and reduction. Understanding the kinetics and mechanisms of these reactions is crucial for determining the compound's stability and potential degradation products.
Hydrolysis Reaction Pathways and Rate Determination
Hydrolysis is the chemical breakdown of a compound due to reaction with water. In the case of this compound, hydrolysis would lead to the formation of stearic acid and isotridecyl alcohol. This reaction is typically slow but can be catalyzed by acids or bases. The rate of hydrolysis often follows pseudo-first-order kinetics, especially when the concentration of one reactant, such as water, is in large excess. science.govtcd.ie
The rate of hydrolysis can be determined by monitoring the change in concentration of the ester or one of the products over time. oarjpublication.com Techniques such as titrimetry or spectrophotometry can be employed for this purpose. oarjpublication.com The rate constant (k) can then be calculated from the experimental data.
Table 3: General Parameters for Ester Hydrolysis Studies
| Parameter | Description | Relevance | Source(s) |
|---|---|---|---|
| Catalyst | Acid or base | Accelerates the rate of hydrolysis. | oarjpublication.com |
| Temperature | Affects the reaction rate. | Higher temperatures generally increase the rate of hydrolysis. | oarjpublication.com |
| pH | Influences the catalytic activity. | The rate of hydrolysis is often pH-dependent. | science.gov |
| Monitoring Technique | Titrimetry, Spectrophotometry | Used to follow the progress of the reaction and determine the rate constant. | oarjpublication.com |
Oxidative Transformations and Product Characterization
Oxidation of this compound can occur, particularly at high temperatures or in the presence of oxidizing agents. researchgate.net The process often involves a free radical chain mechanism, where hydrocarbons react with oxygen to form peroxy radicals and hydroperoxides, which can then polymerize. researchgate.net The oxidation of esters can lead to the formation of various products, including other esters, acids, and alcohols. researchgate.net The characterization of these oxidation products is essential to understand the degradation pathway and can be achieved using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net
Table 4: Potential Products from the Oxidation of Esters
| Product Type | Example | Source(s) |
|---|---|---|
| Alcohols | 2-ethyl-1-hexanol (from DEHS oxidation) | researchgate.net |
| Acids | Mono (2-ethylhexyl) sebacate (B1225510) (from DEHS oxidation) | researchgate.net |
| High Molecular Weight Compounds | Oligomers | researchgate.net |
Reductive Pathways and Their Chemical Outcomes
Reduction of this compound can be achieved using strong reducing agents. This process would likely break the ester bond, yielding stearyl alcohol and isotridecyl alcohol. The specific chemical outcome depends on the reducing agent used and the reaction conditions.
Table 5: General Reductive Pathway for Esters
| Reactant | Reducing Agent | Products | Source(s) |
|---|---|---|---|
| Ester (e.g., this compound) | Strong reducing agent | Corresponding alcohols (e.g., Stearyl alcohol and Isotridecyl alcohol) |
This compound as a Model Compound in Organic Synthesis Research
This compound, an ester formed from stearic acid and isotridecyl alcohol, serves as a significant model compound in the field of organic chemistry. Its structure, which combines a long, saturated fatty acid chain with a branched alcohol moiety, makes it an excellent candidate for studying the fundamental principles of specific reaction types. Researchers utilize this compound to explore the mechanistic details of ester formation and cleavage, providing insights that are broadly applicable to lipid chemistry and industrial ester production. The well-defined nature of its reactants and its relatively straightforward synthesis allow for the systematic investigation of reaction kinetics, catalyst efficiency, and the influence of structural features on reactivity.
Investigation of Esterification Reaction Mechanisms
The synthesis of this compound is a classic example of the Fischer-Speier esterification, a reaction that has been extensively studied to understand catalytic and kinetic parameters. The reaction involves the condensation of stearic acid with isotridecyl alcohol, typically in the presence of an acid catalyst.
The generally accepted mechanism for this acid-catalyzed esterification proceeds through several key steps. mdpi.com Initially, the carboxylic acid group of stearic acid is protonated by the acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the isotridecyl alcohol. This attack results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. mdpi.com Since water is produced during the reaction, its continuous removal is critical to shift the equilibrium towards the formation of the ester, thereby maximizing the yield.
Table 1: Selected Research Findings on the Synthesis of this compound
| Parameter | Condition / Catalyst | Research Finding | Reference |
|---|---|---|---|
| Reactants | Stearic Acid, Isotridecyl Alcohol | The molar ratio of alcohol to acid is often kept in slight excess (e.g., 1.2:1) to drive the reaction toward completion. | |
| Catalyst | Sodium Hydrogen Sulfate | Used at 0.8–1.2% of total reactant weight, this catalyst facilitates the reaction under vacuum at 115–125 °C over 4-5 hours, achieving yields of 88-93%. | google.com |
| Catalyst | p-Toluenesulfonic Acid & Hypophosphorous Acid | A composite catalyst used at ~0.75% of total reactant weight allows for a 90% yield at 150 °C after 4 hours. | google.com |
| Temperature | 115–200 °C | The reaction temperature is a critical factor, balancing reaction kinetics with the potential for thermal degradation or side reactions. |
| Water Removal | Vacuum / Azeotropic Distillation | Essential for driving the equilibrium to favor ester formation, with reaction vacuum levels reported between 30-60 mmHg. | google.com |
Kinetic studies on the esterification of stearic acid with various alcohols have shown that the reaction can often be described by a pseudo-homogeneous, first-order model. researchgate.net For solid catalysts, the mechanism can follow an Eley-Rideal model, where one reactant (the carboxylic acid) adsorbs onto the catalyst surface before reacting with the second reactant (the alcohol) from the bulk phase. researchgate.net The branched structure of the isotridecyl alcohol can introduce steric hindrance, which may influence the rate of reaction compared to linear alcohols. sciencemadness.org
Elucidation of Hydrolysis Reaction Dynamics
The study of the hydrolysis of this compound provides a model for understanding the degradation pathways of esters, a reaction of great importance in biochemistry, environmental science, and industrial applications. Hydrolysis is the reverse of esterification, involving the cleavage of the ester bond by a water molecule to yield the parent carboxylic acid (stearic acid) and alcohol (isotridecyl alcohol).
The dynamics of this reaction are highly dependent on the conditions, particularly the pH of the system. aston-chemicals.com
Acid-Catalyzed Hydrolysis : Under acidic conditions, the mechanism is the microscopic reverse of Fischer esterification. The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. This pathway is often autocatalytic, as the product, stearic acid, can itself act as a proton donor, accelerating the hydrolysis of the remaining ester. acs.org
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis occurs via a different mechanism. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the isotridecyl alkoxide as the leaving group. The alkoxide then deprotonates the newly formed stearic acid, resulting in a carboxylate salt and isotridecyl alcohol. This reaction is effectively irreversible because the final deprotonation step is energetically very favorable.
The rate of hydrolysis is influenced by several factors, which have been elucidated through studies of various ester systems.
Table 2: Factors Influencing the Hydrolysis Rate of Esters like this compound
| Factor | Influence on Reaction Dynamics | Reference |
|---|---|---|
| pH | The reaction is significantly faster at very low or very high pH values and slowest in a neutral pH range (around pH 5-10). | aston-chemicals.com |
| Temperature | Increasing the temperature generally accelerates the rate of hydrolysis by providing the necessary activation energy. | |
| Steric Hindrance | The branched structure of the isotridecyl group can sterically hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to esters with linear alcohol chains. | aston-chemicals.com |
| Catalyst | The presence of acids, bases, or specific enzymes (lipases) can dramatically increase the reaction rate. |
| Solvent/Phase | The solubility of the ester and water is crucial. In biphasic systems, the reaction may be limited to the interface, and the use of surfactants or co-solvents can increase the rate by improving miscibility. | mdpi.com |
By studying the specific dynamics of this compound hydrolysis, researchers can model the stability and degradation of similar ester-based compounds, such as industrial lubricants, plasticizers, and cosmetic emollients, under various environmental and application-specific conditions.
Advanced Material Science Applications of Isotridecyl Stearate
Integration into Lubricant and Industrial Fluid Formulations
Isotridecyl stearate (B1226849) is widely utilized as a base oil and additive in the formulation of lubricants and industrial fluids. berg-schmidt.comchempoint.com Its inherent properties address critical performance requirements in various demanding applications, from automotive engines to industrial machinery.
Rheological Modulation and Friction Reduction Mechanisms
Isotridecyl stearate plays a crucial role in modifying the rheological properties of lubricants. Its long-chain ester structure contributes to the formation of a durable, lubricious film on metal surfaces, which is essential for reducing friction and wear. atamankimya.comnimacltd.co.uk The branched nature of the isotridecyl group helps to lower the pour point and improve the cold flow properties of the lubricant, ensuring effective performance across a wide temperature range. atamankimya.com The mechanism of friction reduction is attributed to the strong adhesion of the ester molecules to metal surfaces, creating a protective layer that minimizes direct metal-to-metal contact. chempoint.comnimacltd.co.uk This results in smoother operation and extended equipment life.
Thermal and Oxidative Stability Profiles in Ester-Based Lubricants
As a saturated monoester, this compound exhibits excellent thermal and oxidative stability, making it a preferred choice for high-performance lubricant formulations. lehvoss.esemeryoleo.com Unlike unsaturated esters, its structure is less susceptible to oxidation, which can lead to the formation of sludge and varnish, degrading lubricant performance. This stability is particularly advantageous in applications involving high temperatures, such as in engine oils and industrial gear oils. atamankimya.comchempoint.com The high flash point of this compound further enhances its safety and reliability in these demanding environments. lehvoss.es
Performance Evaluation in Metalworking Operations (e.g., cutting, grinding, drilling)
In metalworking fluids, this compound serves as a high-performance lubricity additive. atamankimya.com It is incorporated into both neat oils and emulsions for a variety of operations, including cutting, grinding, and drilling. atamankimya.com Its ability to form a persistent, low-friction film on the workpiece and cutting tool is critical for reducing operational temperatures, improving surface finish, and extending tool life. nimacltd.co.uk The compound's good emulsifiability ensures its effective dispersion in water-based metalworking fluids. atamankimya.com
Application in Industrial Gear Oils and Greases
This compound is a key component in the formulation of industrial gear oils and greases. atamankimya.com In gear oils, it functions as a base stock that meets stringent technical requirements. atamankimya.com For greases, the incorporation of this compound leads to several performance enhancements, including improved cold flow properties, reduced volatility, and good thermal stability. atamankimya.comnimacltd.co.uk These characteristics are essential for ensuring reliable lubrication and protection of gears and bearings operating under heavy loads and in extreme temperatures.
Cold Flow Properties and Volatility Considerations in Lubricant Formulations
The branched structure of this compound significantly contributes to its excellent cold flow properties. atamankimya.com This is a critical consideration for lubricants intended for use in cold climates, as it ensures that the lubricant remains fluid and can be effectively circulated at low temperatures. Furthermore, this compound exhibits low volatility, which is beneficial in reducing oil consumption and emissions, particularly in high-temperature applications. atamankimya.comlehvoss.es
Interactive Data Table: Typical Properties of this compound in Lubricant Formulations
| Property | Value | Source |
| Viscosity @ 40°C | 16-18 mm²/s | chempoint.com |
| Viscosity @ 100°C | 4-5 mm²/s | chempoint.com |
| Viscosity Index | > 160 | emeryoleo.com |
| Flash Point | ≥ 220°C | chempoint.com |
| Pour Point | ≤ 5°C | chempoint.com |
| Acid Value | ≤ 1 mg KOH/g | chempoint.com |
Role in Polymer and Plastic Processing
This compound also finds important applications in the polymer and plastics industry, where it functions as a lubricant and processing aid. atamankimya.comthegoodscentscompany.com It can be used as both an internal and external lubricant in the processing of polymers like PVC. atamankimya.com As an internal lubricant, it reduces the friction between polymer chains, improving flow and processability. As an external lubricant, it prevents the polymer from sticking to hot metal surfaces during processing. atamankimya.com Additionally, this compound can act as a plasticizer, imparting flexibility to the final product. atamanchemicals.com In polyolefins, it serves as a pigment dispersing agent. oleon.com
Plasticization Mechanisms in Polymer Systems
Plasticizers are additives that increase the flexibility, workability, and extensibility of a polymer by inserting themselves between the polymer chains. google.com This process is believed to neutralize the secondary valence bonds, or van der Waals forces, which increases the mobility of the polymer chains and reduces crystallinity. google.com The result is a material with reduced stiffness and a lower brittle temperature. google.com
This compound, with its molecular structure consisting of a bulky, branched isotridecyl group and a long, linear stearate chain, functions as an external plasticizer. When incorporated into a polymer matrix, its primary mechanism involves reducing intermolecular friction between polymer chains. The large, non-polar aliphatic portion of the molecule is not chemically bound to the polymer but is physically interspersed within the matrix. researchgate.net This increases the "free volume" between polymer chains, allowing them to slide past one another more easily, which imparts greater flexibility to the final product. inrs.ca The branched nature of the isotridecyl group can hinder its movement and entangle it within the polymer matrix, which can enhance its permanence compared to linear plasticizers. Its effectiveness is particularly noted in polar elastomers where it must be carefully selected based on solubility parameters to ensure compatibility.
Lubricant Functionality in Polymer Extrusion and Molding Processes
In polymer processing, such as extrusion and injection molding, lubricants are crucial for reducing friction. kogook.com These additives can function as either internal or external lubricants. This compound primarily serves as an external lubricant. atamankimya.com
During high-temperature processing, this compound migrates to the surface of the polymer melt. kogook.com There, it forms a lubricating film at the interface between the molten polymer and the hot metal surfaces of the processing equipment (e.g., extruder barrel, mold walls). atamankimya.comkogook.com This boundary layer reduces the friction and adhesion between the polymer and the machinery, which offers several processing advantages:
Improved Flow: Reduced friction allows for smoother and more consistent material flow.
Lower Energy Consumption: Less force is required to extrude or mold the polymer.
Enhanced Surface Finish: The final product often exhibits a better surface gloss and fewer defects. wsdchemical.com
Prevention of Scorch: By minimizing friction, it helps keep the temperature of the rubber or plastic compound lower, reducing the risk of premature curing or degradation. google.com
This compound is utilized as a plastic lubricant in the processing of various resins, including PVC, PE, and PP. atamankimya.comwsdchemical.com
Table 1: General Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | atamankimya.com |
| Appearance | Clear, colorless to pale yellow liquid | atamanchemicals.commubychem.com |
| Molecular Formula | C31H62O2 | atamankimya.com |
| Molecular Weight | 466.82 g/mol | atamanchemicals.com |
| Boiling Point | 489.8 °C @ 760 mmHg | atamanchemicals.com |
| Flash Point | 255.5 °C | atamanchemicals.com |
Utilization in Textile and Fiber Processing
The performance and processability of textiles are significantly influenced by the properties of the fiber surfaces. This compound is a key component in formulations designed to modify these properties. kao.com
Development of Spin Finishes and Oiling Agents
This compound is a primary raw material for spin finishes and oiling agents used in the textile industry. atamanchemicals.comatamankimya.comthegoodscentscompany.com During the high-speed processes of spinning and weaving, significant friction is generated between fibers and between the fibers and machinery components. nanotrun.com This friction can lead to fiber breakage, static electricity buildup, and excessive machine wear. nanotrun.com
Spin finishes containing this compound are applied to fibers to act as a lubricant. nanotrun.com Its lubricating properties reduce the coefficient of friction, ensuring smoother processing, higher productivity, and improved quality of the yarn and subsequent fabric. nanotrun.com The ester's chemical stability at various temperatures is a crucial attribute for these applications. atamanchemicals.com
Influence on Fiber Surface Characteristics
The application of this compound directly influences the surface characteristics of textile fibers. The long, hydrophobic aliphatic chain of the stearate molecule orients itself on the fiber surface, altering its properties in several key ways:
Hydrophobicity: It can impart a degree of water repellency to the fiber surface, which is beneficial for certain performance textiles. nanotrun.com
Softness: By reducing inter-fiber friction, it contributes to a softer feel or "hand" of the finished fabric. nanotrun.com
Antistatic Properties: The presence of a lubricating layer can help to dissipate static charge that builds up during processing, which is particularly important for synthetic fibers. nanotrun.com
Dispersion: In wet processing, such as dyeing, related fatty acids like stearic acid act as emulsifiers and dispersing agents, helping to distribute dyes evenly for uniform color. nanotrun.com
Research on similar compounds like stearic acid has shown that surface modification can significantly improve the compatibility between different materials, such as inorganic fillers and polymer fibers, by creating a more hydrophobic surface and reducing particle agglomeration. mdpi.com This principle also applies to how this compound conditions the surface of textile fibers for better processing and final properties.
Functional Applications in Paint and Ink Formulations
In the formulation of paints and inks, this compound serves multiple functions as an additive. kao.comberg-schmidt.com It is often used as a wetting and dispersing aid, particularly for pigments. tradeindia.com For a paint or ink to have uniform color and consistency, the solid pigment particles must be evenly distributed throughout the liquid resin or solvent base. tradeindia.com
This compound helps in this process by adsorbing onto the surface of pigment particles. This action reduces the interfacial tension between the solid pigments and the liquid medium, allowing the resin to more effectively wet the pigment surface. tradeindia.com This prevents the pigments from clumping together (flocculation) and settling out of the formulation. tradeindia.com The benefits include improved color strength, gloss, and stability of the final product. kogook.com Furthermore, in some applications, it can act as a coalescing agent in waterborne paints, aiding in film formation during the drying process. berg-schmidt.com Its lubricating properties can also improve the flow and application characteristics of paste inks. tradeindia.com
Development as Additives in Rubber Processing
This compound is employed as a processing agent in the rubber industry. atamanchemicals.comatamankimya.comkao.com Similar to its role in plastics, it functions as a lubricant and processing aid in the mixing and compounding of natural and synthetic rubbers. google.comgoogle.com The addition of esters like this compound can improve the processing of rubber mixes and enhance the absorption of pigments and fillers like carbon black. google.com By reducing friction during compounding, it helps to keep the temperature of the rubber lower, which minimizes the risk of scorch—premature vulcanization. google.com It can be used as a substitute or extender for traditional processing aids like stearic acid and processing oils. google.comgoogle.com
Table 2: Summary of this compound Applications in Material Science
| Application Area | Primary Function(s) | Key Benefits | Supporting Sources |
|---|---|---|---|
| Polymer Systems | External Lubricant, Plasticizer | Improved processability, enhanced surface finish, increased flexibility | atamankimya.comkogook.com |
| Textile Processing | Spin Finish, Oiling Agent | Reduced fiber friction, improved softness, antistatic properties | atamanchemicals.comkao.comnanotrun.com |
| Paints & Inks | Wetting Agent, Dispersant | Uniform pigment dispersion, improved flow, enhanced color stability | kogook.comberg-schmidt.comtradeindia.com |
| Rubber Processing | Processing Aid, Lubricant | Better filler absorption, scorch prevention, improved compounding | atamanchemicals.comgoogle.comgoogle.com |
Biological Interactions and Mechanistic Studies of Isotridecyl Stearate
Interactions with Biological Membranes and Lipid Dynamics
Isotridecyl stearate's primary mode of biological interaction is at the level of the cell membrane, a complex and dynamic assembly of lipids and proteins. Its large, amphipathic nature allows it to intercalate into the lipid bilayer, where its distinct components—a flexible, branched alcohol chain and a long, saturated acyl chain—can modulate the physical properties of the membrane.
Membrane Fluidity Modulation in Lipid Bilayers
Membrane fluidity is a critical property that governs the lateral movement of lipids and proteins, influencing many cellular functions. wikipedia.orguvigo.es This fluidity is determined by the packing of phospholipid acyl chains, which is influenced by several factors, including temperature, chain length, saturation, and the presence of molecules like cholesterol. wikipedia.orgsavemyexams.com
Isotridecyl stearate (B1226849) is expected to act as a significant modulator of membrane fluidity. While its long saturated stearate chain would typically promote order and decrease fluidity, the branched structure of the isotridecyl alcohol moiety introduces steric hindrance. frontiersin.orgresearchgate.net This branching disrupts the tight, ordered packing of adjacent phospholipid chains, thereby increasing the free volume within the bilayer and enhancing membrane fluidity. researchgate.netnih.gov This effect is analogous to how branched-chain fatty acids (BCFAs) are known to increase membrane fluidity in bacterial membranes compared to their straight-chain counterparts. researchgate.net The saturated stearic acid component, however, makes the model membrane more rigid. researchgate.net The presence of unsaturated fatty acids, in contrast, increases its fluidity. researchgate.net
Table 1: Factors Influencing Lipid Bilayer Fluidity
| Factor | Effect on Fluidity | Mechanism |
|---|---|---|
| Temperature | Increases with higher temperature | Lipids gain thermal energy, leading to more rapid and random movement. wikipedia.orgsavemyexams.com |
| Fatty Acid Chain Length | Decreases with longer chains | Longer chains have greater surface area for van der Waals interactions, leading to more ordered and less fluid packing. wikipedia.org |
| Fatty Acid Saturation | Decreases with saturation (more rigid) | Saturated chains are straight and pack tightly, while unsaturated (cis) chains have "kinks" that disrupt packing. wikipedia.org |
| Chain Branching | Increases fluidity | Branches interfere with the orderly packing of acyl chains, creating more space and movement. researchgate.netnih.gov |
| Cholesterol | Acts as a fluidity buffer | At high temperatures, it restrains lipid movement, decreasing fluidity. At low temperatures, it disrupts packing, increasing fluidity. researchgate.net |
Protein-Lipid Interaction Dynamics and Conformational Changes
Membrane proteins rely on their surrounding lipid environment for proper folding, stability, and function. columbuslabs.org Lipids that interact directly with a protein's transmembrane surface, known as annular lipids, can have a profound impact on its conformational state. wikipedia.org The composition of the bulk lipid phase also modulates protein function by altering the physical properties of the bilayer, such as thickness and curvature stress.
The introduction of this compound into a membrane can alter protein-lipid dynamics in several ways. By increasing membrane fluidity, it can enhance the rate of lateral diffusion and rotation of integral membrane proteins. scholaris.ca Furthermore, some membrane proteins exhibit preferential interactions with specific lipid species. nih.govarizona.edu For instance, certain proteins show a selectivity for stearic acid. nih.gov The bulky nature of this compound could lead to its exclusion from the tightly packed annular lipid shell of some proteins or, conversely, its accumulation in regions where its disruptive packing is accommodated. Such changes in the local lipid environment can trigger conformational shifts in membrane proteins, thereby modulating their activity. mdpi.com
Effects on Lipid Bilayer Permeability and Transport Phenomena
The primary function of a biological membrane is to act as a selective barrier, a property governed by the hydrophobic core of the lipid bilayer. uvigo.es The permeability of the membrane is intrinsically linked to its fluidity; a more fluid membrane is generally more permeable to water and other small, uncharged molecules. wikipedia.orgsavemyexams.com
By disrupting the orderly packing of phospholipids (B1166683) and increasing membrane fluidity, this compound is predicted to increase the passive permeability of the lipid bilayer. wikipedia.orgresearchgate.net This disruption creates transient gaps or "pockets" within the hydrophobic core, lowering the energy barrier for the translocation of small molecules across the membrane. This mechanism is similar to how solvents like alcohol increase membrane permeability by dissolving membrane lipids and disrupting their structure. savemyexams.comsavemyexams.com Conversely, molecules like cholesterol decrease permeability by ordering the acyl chains and increasing the packing density of the bilayer. uvigo.esresearchgate.net
Role in Flip-Flop Movement of Lipids and Cholesterol Integration
Cholesterol plays a vital role in organizing membrane domains, most notably lipid rafts, which are ordered microdomains enriched in sphingolipids and cholesterol. nih.govresearchgate.net Cholesterol induces a liquid-ordered phase by promoting tight packing with saturated lipid chains. nih.govnih.gov The introduction of the bulky, branched this compound would likely interfere with this tight packing. This could lead to a destabilization of cholesterol-rich domains or alter the partitioning of proteins and other molecules into these rafts, thereby affecting cellular signaling processes that are localized to these microdomains. nih.govmdpi.com
Analysis using Electron Spin Resonance (ESR) Spectroscopy and Spin Labels
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique used to investigate the dynamics and structure of biological membranes. avantiresearch.comontosight.ai The method involves introducing a stable paramagnetic probe, or "spin label," into the membrane. For lipid studies, these are often derivatives of fatty acids, such as doxyl stearates (e.g., 5-DSA, 16-DSA), where a nitroxide radical is attached at a specific carbon position along the acyl chain. researchgate.net
By analyzing the ESR spectrum of the spin label, researchers can extract quantitative information about the local environment's fluidity and polarity. ontosight.aiplos.org The position of the spin label on the stearic acid chain allows for the probing of dynamics at different depths within the bilayer. researchgate.net For instance, 5-DSA reports on the more ordered region near the polar headgroups, while 16-DSA reports on the more fluid environment of the terminal methyl groups in the bilayer core. researchgate.net The spectra reveal two key parameters: the order parameter (S) and the rotational correlation time (τc), which provide a detailed picture of membrane dynamics. researchgate.netplos.org ESR studies have been instrumental in characterizing lipid-protein interactions, which often manifest as a "motionally restricted" component in the spectrum, corresponding to lipids bound to the protein surface. nih.govcore.ac.uk
Table 2: Key Parameters in ESR Spectroscopy for Membrane Analysis | Parameter | Description | Interpretation | | :--- | :--- | :--- | | Order Parameter (S) | Measures the amplitude of the spin probe's wobbling motion. Ranges from S=1 (completely rigid) to S=0 (isotropic motion). | A higher 'S' value indicates a more ordered, less fluid membrane environment. Typically used for probes near the headgroup region (e.g., 5-DSA). researchgate.net | | Rotational Correlation Time (τc) | Characterizes the speed of the spin probe's rotational motion. | A shorter τc indicates faster motion and a more fluid environment. Typically used for probes in the fluid core of the bilayer (e.g., 16-DSA). researchgate.net | | Hyperfine Splitting (T|| and T⊥) | The separation between spectral lines, which is sensitive to the probe's motion and the polarity of its environment. | These values are used to calculate the order parameter and can provide insights into the local polarity. researchgate.net | | Immobilized Component | A second, broader spectral component that appears in the presence of membrane proteins. | Represents spin-labeled lipids that are directly interacting with the protein surface and whose motion is restricted. nih.govcore.ac.uk |
Role in Cellular Processes and Lipid Metabolism Research
Beyond its physical effects on membranes, this compound and its constituent parts, stearic acid and branched-chain lipids, are relevant to the study of cellular metabolism. Tridecyl stearate, a closely related compound, is utilized as a model in lipid metabolism research.
Stearic acid is a central molecule in cellular lipid metabolism. It can be elongated to form very-long-chain fatty acids (VLCFAs) or desaturated by the enzyme stearoyl-CoA desaturase (SCD) to produce oleic acid, a key component of triglycerides and other complex lipids. imrpress.comnih.gov The balance between saturated and monounsaturated fatty acids is critical for cellular health, and its dysregulation is implicated in numerous diseases. nih.govnih.gov For instance, an accumulation of saturated lipids like stearate can impair membrane integrity and lead to cell death. nih.gov Furthermore, the synthesis of VLCFAs from stearate is indispensable for the growth of certain tumor cells. embopress.org
Given that this compound is a large, branched ester, it is likely metabolized slowly, if at all, by cells. This makes it a potentially valuable research tool. It can be introduced into cellular systems to investigate how the physical alteration of membranes, independent of metabolic conversion, affects cellular processes like signaling and transport. Moreover, it could be used to study the consequences of disrupting cellular fatty acid pools and the metabolism of key lipids like ceramides (B1148491) and sphingomyelins, which are downstream of VLCFA synthesis. embopress.org
Impact of Esters on Cellular Signaling Pathways
While direct research on the specific effects of this compound on cellular signaling is limited, studies on related lipid compounds, particularly stearic acid derivatives, provide insights into the potential interactions of esters with cellular pathways. Lipids and their derivatives are integral components of cell membranes and are known to be involved in a multitude of signaling processes.
Doxyl derivatives of stearic acid, for example, have been shown to potentially perturb cellular signaling. mdpi.com The position of functional groups along the lipid chain can determine the depth of interaction within the cell membrane, thereby influencing processes such as cell signaling and the induction of cell death. mdpi.com The plasma membrane contains lipid domains crucial for the function of membrane receptors, which are involved in vital cellular processes. mdpi.com
Furthermore, the broader family of lipids plays a critical role in cellular communication. Zinc, an essential mineral involved in the metabolism of lipids, regulates gene expression and intracellular signaling. cir-safety.org The activation of various signaling pathways, such as those mediated by G proteins and extracellular signal-regulated kinases (ERK1/2), is fundamental to cellular responses and can be triggered by changes in the cellular environment, which includes lipid interactions. google.com The study of how different esters and lipids are synthesized and processed within the cell, for instance through pathways involving protein kinase A (PKA) and cyclic adenosine (B11128) monophosphate (cAMP), can also shed light on their potential to influence cellular functions. researchgate.net
Investigations into Lipid Uptake and Intracellular Processing
The cellular uptake and subsequent processing of lipids like this compound are fundamental to their biological effect. General studies on lipid metabolism offer a framework for understanding this process. Following uptake, which can be enhanced by the compound's interaction with the cell's phospholipid membrane, lipids are typically transported to the endoplasmic reticulum. nih.govuq.edu.au The endoplasmic reticulum is a primary site for glyceride esterification and lipid synthesis. nih.gov
From the endoplasmic reticulum, these lipids move to the Golgi apparatus for further "processing." nih.gov They are then often packaged into transport vacuoles and vesicles to be moved to other parts of the cell or secreted. nih.gov This pathway has been observed in various cell types, including liver cells and skin cells like keratinocytes. nih.govgoogle.com
The efficiency of this uptake and transport can be influenced by the physicochemical properties of the ester. Research using artificial membranes has shown that the uptake of esters into the membrane is a critical factor controlling their permeation. researchgate.net The process is complex, involving not just passive diffusion but also interactions with cellular machinery designed for lipid transport. nih.gov
Table 1: General Stages of Intracellular Lipid Processing
| Stage | Location | Key Processes |
|---|---|---|
| Uptake | Cell Membrane | Penetration of the cell, interaction with phospholipid bilayer. uq.edu.au |
| Synthesis & Esterification | Endoplasmic Reticulum | Initial processing and synthesis of complex lipids. nih.gov |
| Processing & Packaging | Golgi Apparatus | Further modification and sorting of lipids. nih.gov |
| Transport | Vesicles / Vacuoles | Movement to final destination within the cell or preparation for secretion. nih.gov |
Mechanisms of Action in Topical Skin Applications
This compound is widely used in cosmetics and personal care products for its beneficial effects on the skin. atamankimya.com Its mechanisms of action are primarily related to its physical and chemical interactions with the outermost layer of the skin, the stratum corneum.
Formation of Occlusive and Protective Barriers on the Skin Surface
A key function of this compound is its ability to act as an emollient, forming a thin, protective film on the surface of the skin. atamankimya.comlesielle.com This film functions as an occlusive barrier, which helps to reduce the rate of transepidermal water loss (TEWL) — the process of water evaporating from the skin's surface. atamanchemicals.com By creating this barrier, this compound helps to lock in moisture, thus providing an indirect moisturizing effect. atamanchemicals.com This protective layer also shields the skin from external irritants, allergens, and bacteria. lesielle.com
While effective, the occlusive nature of esters like this compound may differ from that of other occlusive agents like petrolatum. Some research suggests that certain branched-chain esters can significantly improve the skin's water permeability barrier function through mechanisms beyond simple occlusion. nih.gov
Molecular Interactions with Stratum Corneum Lipids
The stratum corneum is often described using a "brick and mortar" analogy, where flattened, dead skin cells (corneocytes) are the "bricks" and a specialized lipid matrix serves as the "mortar". sgs.com This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, is crucial for maintaining the skin's barrier integrity. sgs.com
This compound and similar emollients exert their effects through direct molecular interaction with this lipid matrix. They are thought to fill the microscopic gaps between the corneocytes, thereby reinforcing the natural lipid barrier. lesielle.com More advanced studies on related esters, such as isostearyl isostearate, suggest a more sophisticated mechanism involving the modification of the lipid phase behavior within the stratum corneum. nih.gov These esters may induce a more organized, crystalline (orthorhombic) packing of the lipids, a state that is associated with a more optimal and efficient skin barrier. nih.gov
Enhancement of Skin Barrier Function and Hydration Retention
Maintaining adequate skin hydration is essential for skin health. qima-lifesciences.com Well-hydrated skin appears smoother and more supple, and a healthy barrier can help mitigate conditions associated with dryness. lesielle.comqima-lifesciences.com Clinical assessments of formulations containing similar esters have demonstrated significant improvements in skin hydration levels and a reduction in skin dryness. The use of emollients like this compound is a cornerstone of skincare routines aimed at maintaining and restoring the skin's natural barrier. sgs.com
Table 2: Research Findings on Skin Barrier Enhancement
| Mechanism | Effect | Supporting Evidence |
|---|---|---|
| Occlusive Film Formation | Reduces Transepidermal Water Loss (TEWL). | Forms a protective barrier that locks in moisture. atamanchemicals.com |
| Lipid Matrix Interaction | Reinforces the integrity of the stratum corneum. | Fills gaps between corneocytes and may improve lipid organization. lesielle.comnih.gov |
| Hydration Retention | Increases the water content of the skin. | Improved barrier function leads to better moisture retention. qima-lifesciences.com |
Influence on Skin Texture and Sensory Perception
Beyond its functional effects on the skin barrier, this compound is highly valued for its significant influence on the sensory properties of cosmetic products. atamankimya.compaulaschoice.co.uk The texture and feel of a product are critical factors in consumer acceptance and the perception of its efficacy. cosmeticsbusiness.com
This compound is described as a fast-absorbing, non-greasy emollient that imparts a smooth, silky feel to the skin. atamanchemicals.comulprospector.com It is often touted for leaving a characteristic "velvety after-feel" without a greasy shine. atamanchemicals.compaulaschoice.co.uk These sensory attributes are linked to its physical properties, such as its low viscosity. atamanchemicals.com In cosmetic formulations like lotions, creams, and makeup, it improves spreadability and provides a pleasant application experience. atamankimya.comatamanchemicals.com The study of how a product's physical and rheological properties translate to sensory perception is a complex field, where factors like viscosity at different shear rates correlate with sensations such as tackiness, stickiness, and oiliness. scirp.org
Incorporation into Advanced Drug Delivery Systems
This compound, an ester of isotridecyl alcohol and stearic acid, is increasingly recognized for its utility in advanced drug delivery systems. atamanchemicals.com Its chemical properties, particularly its hydrophobic nature and emollient characteristics, make it a valuable component in the formulation of systems designed to enhance the delivery of therapeutic agents. pishrochem.comupichem.com The compound is primarily incorporated into lipid-based drug delivery systems, such as creams, lotions, and nanoparticles, where it can function as a carrier or excipient.
The role of this compound in these systems is multifaceted. It can act as a lubricant, a conditioning agent, and a vehicle for active pharmaceutical ingredients (APIs). upichem.comthegoodscentscompany.com Its inclusion in topical formulations can improve the spreadability and sensory feel of the product, which is crucial for patient compliance. upichem.comatamankimya.com Furthermore, its stable chemical structure can help protect active compounds from degradation, such as hydrolysis, ensuring the potency of the drug is maintained until administration. atamankimya.comgoogle.com The long alkyl chains from both the stearic acid and isotridecyl alcohol components contribute to its lipophilic character, making it an ideal candidate for formulating systems that deliver hydrophobic drugs. pishrochem.com
Solubilization Enhancement for Hydrophobic Pharmaceutical Agents
A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their bioavailability. This compound serves as an effective solubilizing agent for these hydrophobic drugs. google.com As a non-polar, oily substance, it provides a lipid environment in which water-insoluble drugs can dissolve, thereby enhancing their concentration within the delivery vehicle. pishrochem.comatamankimya.com This is a critical first step for the drug's eventual absorption into the body.
The mechanism of solubilization is rooted in the principle of "like dissolves like." The long hydrocarbon chains of this compound create a non-aqueous phase that can accommodate lipophilic drug molecules. This is particularly relevant in the formation of emulsions, solid lipid nanoparticles (SLNs), and liposomes, where the ester can be part of the lipid matrix that encapsulates the drug. pishrochem.com Research on related alkyl esters has demonstrated a direct correlation between the solubility of a drug in the ester and its subsequent permeation through biological membranes. cir-safety.orgcir-safety.org For instance, a study on the drug indomethacin (B1671933) showed that its solubility was significantly higher in various alkyl esters compared to liquid paraffin, leading to enhanced skin permeation. cir-safety.orgcir-safety.org While this specific study did not include this compound, it highlights the principle by which these esters function as solubility and permeation enhancers.
Table 1: Research Findings on Alkyl Esters as Solubilization Enhancers
| Parameter | Alkyl Ester (Isocetyl Isostearate) | Liquid Paraffin |
|---|---|---|
| Drug | Indomethacin | Indomethacin |
| Solubility Increase Factor (vs. Liquid Paraffin) | 60-fold | N/A |
| Permeation after 10 hours | 3.8 μg/cm² | No permeation |
Data derived from a study on various alkyl esters, demonstrating the principle of solubilization and permeation enhancement. cir-safety.orgcir-safety.org
Biocompatibility and Biodegradability Considerations for In Vivo Systems
For any excipient used in a drug delivery system, particularly for internal or extensive topical use, biocompatibility and biodegradability are paramount. Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application, while biodegradability relates to its breakdown by biological processes. nih.govnih.gov
This compound is generally considered to be biocompatible, a property that supports its widespread use in cosmetics and personal care products that have direct contact with the skin. It is often described as non-comedogenic, meaning it is unlikely to clog pores, and is compatible with a wide array of other ingredients, suggesting a low potential for irritation or sensitization in topical applications. atamankimya.com The evaluation of biocompatibility for in vivo systems involves a series of tests, often guided by standards like ISO 10993, which examine potential host reactions from inflammation to immune responses. nih.govsgs-institut-fresenius.de
From a biodegradability perspective, the ester linkage in this compound is a key structural feature. Ester bonds are susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acids, bases, or enzymes (esterases) present in the body. atamankimya.com This hydrolysis would break down this compound into its constituent parts: stearic acid and isotridecyl alcohol. atamankimya.com Stearic acid is a naturally occurring fatty acid that is readily metabolized by the body. pishrochem.com The biodegradability of the isotridecyl alcohol component would depend on its specific branched structure. The potential for hydrolysis is a crucial consideration, as it implies that the compound can be cleared from the body over time, preventing long-term accumulation and associated toxicities.
Toxicological Research and Environmental Fate of Isotridecyl Stearate
Mechanistic Toxicology Studies of Isotridecyl Stearate (B1226849)
The toxicological profile of isotridecyl stearate has been evaluated through various studies to understand its effects on biological systems. These assessments are crucial for ensuring its safe use in consumer products and industrial applications.
Dermal Irritation and Sensitization: this compound is generally considered to be non-irritating and non-sensitizing to the skin when used in cosmetic formulations. Studies on similar fatty acid esters suggest a low potential for skin irritation. scbt.com However, some sources recommend avoiding contact with skin and eyes as a precautionary measure. scribd.com In general, nonionic surfactants, a category that can include esters like this compound, are less likely to denature skin proteins compared to charged surfactants, which is a primary mechanism of skin irritation. sas-aa.com.au
Ocular Irritation: The potential for ocular irritation is a key consideration for ingredients used in cosmetics and personal care products. While specific data for this compound is often unavailable, the general class of fatty acid esters may cause eye irritation in some individuals. kao.comscbt.com Standard testing for ocular irritation has historically involved animal models, but there is a significant shift towards in vitro and ex vivo methods to better predict human eye irritation. thepsci.eumdpi.com For many alkyl esters, the CIR Panel has reviewed ocular irritation data and found them safe for use in cosmetics, though they caution that these ingredients can enhance the penetration of other substances. cir-safety.org
Respiratory Pathways: Information regarding the respiratory effects of this compound is limited. scbt.com General safety practices for handling chemical substances in powder or aerosol form include ensuring adequate ventilation to minimize inhalation. scribd.com
Data on the systemic toxicity of this compound is not extensively detailed in publicly available literature. scribd.com Repeated dose toxicity studies on similar alkyl esters in rats have not shown significant adverse effects at various dosages, supporting their safety for topical applications. cir-safety.org The CIR Expert Panel's review of alkyl esters considers single-dose and repeated-dose toxicity data to support the safety of this class of ingredients. cir-safety.org
Genotoxicity and mutagenicity tests are crucial for identifying substances that can cause genetic mutations or damage DNA. For this compound, specific data is often listed as unavailable. scribd.comchemicalbook.com However, the Japan Existing Chemical Database indicates that a battery of genotoxicity tests has been conducted, including a bacterial reverse mutation test (Ames test) and an in vitro mammalian chromosome aberration test. nihs.go.jpnihs.go.jp These tests are standard for evaluating the mutagenic potential of chemicals. nih.govnih.gov Broader assessments of alkyl esters have generally not raised concerns about genotoxicity. cir-safety.org
Genotoxicity and Mutagenicity Assessments
Environmental Impact and Degradation Pathways
This compound is described as being biodegradable, which is a positive attribute for its use in environmentally conscious lubricant formulations. atamankimya.com Its use in a wide range of "environmental lubricants" suggests a profile that is favorable for reduced environmental impact. atamankimya.com The compound is noted to be hydrolytically and thermally stable, which is beneficial for its function in lubricants but also means its degradation in the environment will primarily rely on biological pathways. atamankimya.com As with many industrial chemicals, it is advised to avoid discharge into the environment and sewer systems. chemicalbook.com The environmental fate of such esters is an area of ongoing consideration, with a focus on biodegradability and potential for bioaccumulation. atamankimya.com
Data Tables
Table 1: Toxicological Profile of this compound and Related Alkyl Esters
| Toxicological Endpoint | Finding for this compound | Finding for Related Alkyl Esters (General) |
| Dermal Irritation/Sensitization | Generally considered non-irritating and non-sensitizing. | Low potential for skin irritation. scbt.com |
| Ocular Irritation | Data often unavailable; precautionary avoidance recommended. kao.comscbt.com | May cause eye irritation in some individuals. scbt.com |
| Systemic Toxicity (Repeated Dose) | Data not widely available. scribd.com | No significant adverse effects observed in rat studies. cir-safety.org |
| Genotoxicity/Mutagenicity | Tests conducted (Ames, chromosome aberration), but results not detailed in all sources. nihs.go.jpnihs.go.jp | Generally not found to be genotoxic. cir-safety.org |
| Reproductive/Developmental Toxicity | Screening test conducted, but specific results not widely published. nihs.go.jpnihs.go.jp | NOAEL established in rodent studies for related compounds. cir-safety.org |
Table 2: Environmental Characteristics of this compound
| Property | Description |
| Biodegradability | Described as biodegradable. atamankimya.com |
| Stability | Hydrolytically and thermally stable. atamankimya.com |
| Environmental Use | Used in a wide range of environmental lubricants. atamankimya.com |
| Disposal | Advised to avoid discharge into the environment and sewer systems. chemicalbook.com |
Biodegradability Studies: Ready and Enhanced Ready Biodegradability Evaluations
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the biodegradability of chemical substances. For instance, the OECD 301 series of tests are designed to assess "ready biodegradability." cefic-lri.org A substance is considered readily biodegradable if it shows a biodegradation level of more than 60% within a 28-day period in these screening tests. cefic-lri.org
For poorly water-soluble substances like this compound, modifications to these standard tests are necessary to ensure the substance is available to the microorganisms. ecetoc.org This can include methods like using a higher concentration of inoculum, mechanical agitation, or the use of carriers or emulsifiers to disperse the substance in the test medium. ecetoc.org Respirometric methods, which measure the carbon dioxide produced by microbial respiration, are particularly suitable for these types of compounds. ecetoc.org The Sturm-Test (OECD 301B), for example, can be adapted for poorly soluble chemicals. ecetoc.org
Enhanced ready biodegradability tests may also be employed, which use a pre-exposed inoculum. regulations.gov A positive result in such a test would classify the substance as inherently biodegradable. regulations.gov Some studies have indicated that certain esters, while having poor biodegradability in standard tests, show significant mineralization in tests using pre-adapted inoculums. taylorfrancis.com
Interactive Data Table: Biodegradability of this compound
| Test Type | Guideline | Result | Classification |
| Ready Biodegradability | OECD 301 series (or equivalent) | >60% degradation in 28 days | Readily Biodegradable |
Persistence and Bioaccumulation Potential in Environmental Compartments
The environmental persistence and bioaccumulation potential of this compound are considered to be low. ewg.org Due to its ester structure, it is expected to metabolize into its constituent parts: isotridecyl alcohol and stearic acid. scbt.com Stearic acid is a naturally occurring fatty acid with a low order of toxicity. scbt.com
Persistence refers to the length of time a chemical remains in the environment. Substances that are not readily biodegradable are considered persistent. cefic-lri.org Given that this compound is considered readily biodegradable, its persistence in the environment is expected to be low. emeryoleo.com
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment through all routes of exposure. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a greater potential for bioaccumulation. umweltbundesamt.de While some long-chain fatty acid esters can be lipophilic with high log Kow values, their metabolism into less complex and naturally occurring substances mitigates their bioaccumulation potential. scbt.com Environment Canada has classified tridecyl stearate as not suspected to be persistent or bioaccumulative. ewg.org
Interactive Data Table: Persistence and Bioaccumulation Potential
| Parameter | Assessment | Finding | Source |
| Persistence | Not suspected to be persistent | Low | Environment Canada ewg.org |
| Bioaccumulation | Not suspected to be bioaccumulative | Low | Environment Canada ewg.org |
Ecotoxicological Assessments in Aquatic Ecosystems
Ecotoxicological tests are designed to evaluate the potential adverse effects of chemical substances on aquatic organisms. nih.gov These tests can measure acute toxicity (short-term exposure) and chronic toxicity (long-term exposure). mst.dk For substances with low water solubility, like this compound, conducting these tests can be challenging. mst.dk
Despite the limited specific data for this compound, the assessment of similar fatty acid esters suggests a low order of toxicity to aquatic organisms. scbt.com The classification by Environment Canada also indicates that it is not expected to be potentially toxic or harmful to the aquatic environment. ewg.org Some sources, however, do classify it as a marine pollutant. upichem.com It is important to prevent the discharge of the chemical into drains and surface waters. chemicalbook.comkao.com
Interactive Data Table: Aquatic Ecotoxicity Profile
| Endpoint | Result | Classification |
| Acute hazards to the aquatic environment (Fish) | Classification not possible due to insufficient data | Not Classified kao.com |
| Acute hazards to the aquatic environment (Aquatic Invertebrates) | Classification not possible due to insufficient data | Not Classified kao.com |
| Overall Aquatic Toxicity | Low | Not expected to be harmful emeryoleo.comewg.org |
Life Cycle Analysis and Sustainable Sourcing Implications
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life, from the extraction of raw materials to its final disposal. domochemicals.comtradebe.com For chemical ingredients like this compound, an LCA would consider the environmental footprint of its synthesis, use, and end-of-life fate.
The manufacturing process itself can also be optimized for environmental performance. For example, some patented methods for producing this compound aim to reduce waste and energy consumption, and to eliminate wastewater discharge. google.com
The use phase of products containing this compound, particularly in cosmetics, also contributes to its life cycle impact. devera.ai Its biodegradability is a positive attribute in this phase, as it reduces the persistence of the chemical in the environment after use. atamankimya.com
The end-of-life phase is influenced by the product's application. In many uses, it will enter wastewater streams where its ready biodegradability is a key factor in its environmental breakdown.
Analytical Characterization Methodologies for Isotridecyl Stearate Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the analysis of Isotridecyl stearate (B1226849), providing fundamental information about its chemical structure and functional groups.
Fourier-Transform Infrared (FTIR) spectroscopy is a primary tool for confirming the identity of Isotridecyl stearate by identifying its key functional groups. The most prominent feature in the FTIR spectrum of an ester is the carbonyl (C=O) stretching vibration. spectroscopyonline.com For long-chain alkyl esters like this compound, this peak is strong and typically appears around 1740 cm⁻¹. The presence of this absorption band confirms the successful esterification of stearic acid and isotridecyl alcohol, while the absence of a broad hydroxyl (O-H) stretch (typically around 3300 cm⁻¹) indicates the removal of unreacted alcohol and carboxylic acid starting materials. The spectrum also displays characteristic C-O stretching vibrations between 1300 and 1000 cm⁻¹. spectroscopyonline.com
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| C=O Stretch | ~1740 | Confirms ester functional group |
| C-H Stretch (Alkyl) | ~2850-2960 | Indicates presence of long alkyl chains |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of the compound.
¹H NMR: The proton NMR spectrum allows for the analysis of the different protons along the stearate and isotridecyl alkyl chains. The signals from the numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the long alkyl chains typically appear as a complex multiplet in the upfield region (δ 0.8-1.6 ppm). Specific signals, such as the triplet corresponding to the protons on the carbon adjacent to the ester oxygen (α-carbon of the alcohol moiety) at approximately δ 4.0 ppm, are diagnostic for the ester structure. acs.org
¹³C NMR: The carbon NMR spectrum provides complementary information, with the carbonyl carbon appearing at a characteristic downfield shift (around δ 173 ppm). The carbons of the alkyl chains produce a series of signals in the upfield region of the spectrum. acs.org
NMR can also be used to study how the molecule interacts with different solvents, providing insights into its solubility and behavior in various formulations.
While this compound itself is not paramagnetic and thus not directly analyzable by Electron Spin Resonance (ESR) spectroscopy, the technique is invaluable for studying the behavior of analogous stearate molecules in complex environments. avantiresearch.com ESR studies frequently employ spin-labeled stearic acids or their methyl esters, such as n-doxyl stearates, where a nitroxide spin label is attached at a specific position along the alkyl chain. nih.govcerealsgrains.org
By incorporating these spin-labeled analogues into systems like lipid bilayers or polymer matrices, researchers can gain insights into:
Molecular Mobility: ESR spectra are sensitive to the rotational motion of the spin label, revealing information about the fluidity and dynamics of the local environment. nih.gov
Partitioning and Binding: The technique can distinguish between spin labels in different environments, such as those bound to a protein or partitioned into a hydrophobic core versus a polar surface. nih.govacs.org For instance, studies on 5-doxyl methyl stearate (5-DMS) have shown how its lipophilic nature influences its stabilization within hydrophobic regions. nih.gov
Micro-environmental Polarity: The spectral parameters can provide information about the polarity of the spin label's immediate surroundings.
These analogous studies help predict how a long-chain ester like this compound might behave in similar biological or chemical systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkyl Chain Proton Analysis and Solvent Interactions
Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods are essential for separating this compound from impurities and for its quantification in complex mixtures.
Gas Chromatography (GC): GC is a powerful technique for assessing the purity of this compound and quantifying any residual starting materials like isotridecyl alcohol and stearic acid. When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity. For analysis, the sample is typically injected into a heated port and vaporized, then separated on a nonpolar capillary column (e.g., DB-5MS). The retention time is characteristic of the compound under specific conditions. For more definitive identification, GC can be coupled with Mass Spectrometry (GC-MS), which provides mass spectra of the separated components. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is particularly suitable for analyzing non-volatile samples. For this compound, a reversed-phase C18 column is commonly used with a non-aqueous mobile phase. jasco-global.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as the compound lacks a strong UV chromophore. jasco-global.com HPLC is used to monitor the progress of the synthesis reaction and to confirm the purity of the final product.
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Typical Column | Common Detector | Primary Application |
|---|---|---|---|
| Gas Chromatography (GC) | Nonpolar capillary (e.g., DB-5) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity analysis, quantification of volatile impurities |
Thermal Analysis Methods
Thermal analysis techniques are employed to characterize the physical properties of this compound, particularly its behavior as a function of temperature.
Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal transitions of lipids and esters. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC is used to determine its melting point and to study its crystallization behavior.
A typical DSC thermogram for a waxy ester like this compound will show an endothermic peak upon heating, which corresponds to its melting transition. The peak temperature of this transition is taken as the melting point, which for similar compounds is often in the range of 40–45°C. The area under the peak is proportional to the enthalpy of melting (ΔH), providing information about the energy required to disrupt the crystalline structure. Such data is critical for applications where the material's phase behavior at different temperatures is important. researchgate.netyoutube.com
Advanced Techniques for Microstructure and Interfacial Properties (e.g., Atomic Force Microscopy, Surface Tension Analysis)
The performance of this compound in its various applications is intrinsically linked to its behavior at interfaces and the arrangement of its molecules on a microscopic scale. Advanced analytical techniques such as Atomic Force Microscopy (AFM) and Surface Tension Analysis are crucial for elucidating these properties. These methods provide insights into the material's surface topography, film-forming capabilities, and interactions with other phases, which are critical for formulation development in cosmetics and lubricants.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. numberanalytics.com In the context of this compound research, AFM is employed to visualize the microstructure of thin films and understand how the ester arranges itself on various substrates. This is particularly relevant for its function as a film-former and emollient in skincare products and as a lubricant on metal surfaces.
Research Findings:
While specific AFM studies exclusively focused on this compound are not prevalent in publicly accessible literature, the application of AFM to similar long-chain and branched esters provides a clear indication of the methodology's utility. rsc.orgacs.org For instance, AFM has been used to examine the morphology of reaction films generated by lubricant additives on metal surfaces. rsc.org These studies can reveal the formation of protective tribofilms, their thickness, and their surface coverage, which are crucial for evaluating anti-wear and friction-reducing properties. rsc.org
In a typical AFM analysis of an ester like this compound, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. researchgate.net The deflections of the cantilever due to forces between the tip and the sample are used to create a three-dimensional image of the surface. This can reveal:
Film Uniformity: How evenly the ester spreads and covers a surface.
Surface Roughness: Quantitative data on the smoothness of the film, which impacts tactile feel in cosmetics and friction in lubricants.
Molecular Aggregation: Visualization of how individual ester molecules or aggregates orient themselves, for example, in lamellar or other ordered structures. nottingham.ac.uk
In situ AFM studies can also be performed to observe changes in the surface morphology of ester films under varying conditions, such as temperature or humidity, providing insights into the stability and dynamics of the film. rsc.orgresearchgate.net
Surface Tension Analysis
Surface tension is a measure of the cohesive energy present at the interface between a liquid and another phase (typically air). It is a critical parameter for predicting the wetting and spreading behavior of a liquid. iptsalipur.org For this compound, which is used in applications requiring good spreadability like lotions and lubricants, understanding its surface tension is fundamental. aston-chemicals.com
Research Findings:
The surface tension of cosmetic esters is typically measured using methods like the pendant drop method. cosmeticsandtoiletries.com In this technique, the shape of a drop of the liquid is analyzed to determine the surface tension. Generally, emollients with lower surface tension values tend to spread more easily. cosmeticsandtoiletries.com
Below is a table of physicochemical properties for several common emollient esters, illustrating the typical range of surface tension values and their correlation with other properties like viscosity and molecular weight.
| Ester Name | Molecular Weight ( g/mol ) | Viscosity (cP at 25°C) | Surface Tension (mN/m) |
| Diisopropyl Adipate | 230.3 | 4 | 28.5 |
| Isodecyl Neopentanoate | 242.4 | 6 | 28.8 |
| Isocetyl Stearate | 480.9 | 35 | 31.8 |
| Octyldodecyl Stearoyl Stearate | 790.0 | 83 | 33.0 |
| This table is generated for illustrative purposes based on data from studies on cosmetic esters. cosmeticsandtoiletries.com |
The data demonstrates that esters with higher molecular weights and viscosities tend to have higher surface tension, which generally corresponds to lower spreading values. cosmeticsandtoiletries.com The branched nature of the isotridecyl group in this compound influences its packing at interfaces, affecting its surface tension and, consequently, its emollient and lubricating properties. A lower surface tension is often desirable as it facilitates the wetting of surfaces and pigments. aston-chemicals.com
Emerging Research Areas and Future Directions for Isotridecyl Stearate
Interdisciplinary Studies in Skin Barrier Research and Repair
Isotridecyl stearate's emollient and skin-conditioning properties make it a valuable ingredient in products aimed at repairing and maintaining the skin's natural barrier. atamankimya.comlesielle.com Its ability to form a protective layer on the skin helps to prevent moisture loss and protect against environmental aggressors. lesielle.com
Isotridecyl stearate (B1226849) is generally considered suitable for a variety of skin types, including dry, sensitive, and acne-prone skin. atamankimya.comlesielle.com Its non-comedogenic nature means it is unlikely to clog pores. atamankimya.com Ongoing research aims to further understand its compatibility and effectiveness across different ethnicities and specific skin conditions. atamankimya.com
For dry and damaged skin, this compound helps to reduce flaking and restore suppleness by reinforcing the skin's lipid barrier. atamankimya.comlesielle.com In formulations for sensitive skin, its mildness and ability to maintain the skin's moisture balance are particularly beneficial. atamankimya.comatamankimya.com While it is advantageous for many, individuals with very congestive skin types might find it heavy, and as with any ingredient, there is a potential for allergic reaction in sensitized individuals. atamanchemicals.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Stearic acid |
| Glyceryl distearate |
| Tristearin |
| Oleic acid |
| Capryol® 90 |
| Tween® 80 |
| Precirol® ATO 5 |
| Tridecyl alcohol |
| Adenosine (B11128) |
| Palmitoyl Tetrapeptide-7 |
| Palmitoyl Hexapeptide-12 |
| Palmitoyl Tripeptide-1 |
| Ceramide NG |
| Sodium Hyaluronate |
| Magnesium Ascorbyl Phosphate |
| Niacinamide |
| Tocopherol |
| Lecithin |
| Linoleic Acid |
| Linolenic Acid |
| Retinyl Palmitate |
| Glycyrrhiza Glabra (Licorice) Root Extract |
| Camellia Oleifera (Green Tea) Leaf Extract |
| Citrullus Vulgaris (Watermelon) Fruit Extract |
| Lens Esculenta (Lentil) Fruit Extract |
| Pyrus Malus (Apple) Fruit Extract |
Optimized Formulations for Specific Dermatological Needs
The development of optimized formulations containing this compound is a key area of research, aimed at addressing specific dermatological needs. As an emollient, this compound helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. atamankimya.com This makes it a valuable component in moisturizers and products for dry or sensitive skin. atamankimya.com
A recent study on a multifunctional formulation for photoaged and sun-damaged skin, which included the similar ester isotridecyl isononanoate, demonstrated significant improvements in skin hydration, firmness, and elasticity over a 56-day period. mdpi.com While this study did not use this compound directly, it highlights the potential for esters in targeted dermatological treatments. The research showed a notable enhancement of the epidermal barrier function and a reduction in wrinkle severity, underscoring the promise of scientifically formulated products for specific skin concerns. mdpi.com
Future research will likely focus on creating targeted delivery systems where this compound can act as a carrier for active compounds, enhancing their penetration and effectiveness.
Interactive Data Table: Efficacy of a Multifunctional Formulation
The following table summarizes the in-vivo efficacy results of a multifunctional formulation containing an ester similar to this compound over a 56-day trial.
| Efficacy Parameter | Time Point | Percentage Improvement | Statistical Significance (p-value) |
| Skin Firmness | 28 Days | 21% | < 0.001 |
| Skin Elasticity | 28 Days | 28% | < 0.001 |
| Epidermal Barrier (TEWL Reduction) | 28 Days | 11% | < 0.05 |
| Epidermal Barrier (TEWL Reduction) | 56 Days | 20% | < 0.01 |
Data adapted from a study on a multifunctional formulation for photoaged and sun-damaged skin. mdpi.com
Long-Term Efficacy Studies and Dermal Remodeling Assessments
While short-term studies have shown the benefits of formulations containing esters like this compound, there is a growing need for long-term efficacy studies. mdpi.com These studies are crucial for understanding the sustained effects of these formulations on deeper dermal remodeling and the normalization of skin pigmentation. mdpi.com
A 56-day in-vivo study on a formulation for sun-damaged skin revealed significant improvements in skin firmness, elasticity, and barrier function. mdpi.com After 28 days, skin firmness increased by 21% and elasticity by 28%. mdpi.com The transepidermal water loss (TEWL), a measure of barrier function, showed an 11% reduction at 28 days and a 20% reduction at 56 days. mdpi.com These results, while promising, also highlight the need for longer-term assessments to confirm if these effects lead to more profound changes in the skin's structure. mdpi.com
Future research will likely involve clinical trials with larger and more diverse participant groups to enhance the statistical robustness and generalizability of the findings. mdpi.com Advanced imaging and biopsy techniques could be employed to visually and histologically assess changes in the dermal matrix, providing a more comprehensive understanding of the long-term benefits.
Sustainable Chemistry and Green Synthesis Routes for Ester Production
The increasing consumer demand for sustainable and eco-friendly products is driving innovation in the chemical industry. openpr.com For esters like this compound, this translates to a focus on green chemistry and sustainable synthesis routes. atamanchemicals.comopenpr.com
Traditionally, esterification involves reacting a carboxylic acid (stearic acid) with an alcohol (isotridecyl alcohol), often at high temperatures and with the use of inorganic catalysts. researchgate.net While effective, this method can be energy-intensive and may require additional purification steps. researchgate.net
Emerging research is exploring more environmentally friendly alternatives:
Biocatalysis: This method uses enzymes, such as lipases, to catalyze the esterification reaction. researchgate.netatamanchemicals.com Enzymatic synthesis is often more specific, can be performed at lower temperatures, and reduces the need for harsh solvents, making the process more sustainable. researchgate.netatamanchemicals.com
Green Solvents: Research is underway to replace traditional organic solvents with more benign alternatives. atamanchemicals.com
Renewable Raw Materials: The use of stearic acid and isotridecyl alcohol derived from renewable vegetable sources aligns with the principles of green chemistry. openpr.comatamanchemicals.com this compound is noted to be biodegradable, which further enhances its environmental profile. atamanchemicals.comatamankimya.com
The shift towards sustainable manufacturing practices is not only environmentally responsible but also responds to the growing market for "clean beauty" and natural and organic formulations. openpr.com
Advanced Regulatory Science and Safety Assessment Frameworks for Alkyl Esters
The safety of cosmetic ingredients is paramount, and the regulatory landscape is continuously evolving. Advanced regulatory science aims to develop and utilize new tools and approaches to assess the safety and quality of products more effectively. fda.gov
For alkyl esters, including this compound, regulatory bodies and expert panels play a crucial role. The Cosmetic Ingredient Review (CIR) Expert Panel, for example, has assessed the safety of numerous alkyl esters used in cosmetics. nih.gov In a comprehensive review, the CIR Expert Panel concluded that 237 alkyl esters, which share similarities in structure and function, are safe for use in cosmetic formulations under current practices, provided they are formulated to be non-irritating. nih.gov
The European Food Safety Authority (EFSA) also conducts rigorous safety assessments for substances used in food contact materials, which can include alkyl esters. foodpackagingforum.org These assessments often involve detailed toxicological evaluations, including genotoxicity testing. foodpackagingforum.org
Future safety assessment frameworks are likely to incorporate New Approach Methodologies (NAMs), which aim to reduce, refine, and replace animal testing. food.gov.uk These methodologies include in-vitro assays, in-silico modeling, and the use of Integrated Approaches to Testing and Assessment (IATA). The goal is to build a more predictive and human-relevant understanding of potential toxicity.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of chemical compounds at the molecular level. kallipos.grgoogle.com These approaches are increasingly being applied to the study of cosmetic ingredients like this compound.
Prediction of Molecular Interactions and Self-Assembly Behavior
Molecular modeling can be used to simulate how this compound molecules interact with each other and with other components in a formulation. This can help predict their self-assembly behavior, which is crucial for understanding how they contribute to the structure and stability of emulsions and other cosmetic products.
For instance, molecular dynamics simulations can be used to study the adsorption of similar molecules, like stearic acid, onto nanoparticle surfaces. researchgate.net This provides insights into how these molecules arrange themselves at interfaces, which is fundamental to their function as emollients and texture enhancers. Understanding these interactions at a molecular level can guide the design of more stable and effective formulations. The feel of an ester on the skin is influenced by intermolecular forces, primarily London dispersion forces, which can be estimated based on the molecule's chemical structure. aston-chemicals.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Functional Optimization
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties. europa.eu In the context of this compound, QSAR can be used to:
Predict Skin Permeation: By analyzing the structural features of this compound and related esters, QSAR models can estimate their ability to penetrate the skin. This is valuable for optimizing their emollient effect and for assessing their potential as carriers for active ingredients.
Optimize Sensory Properties: The skin-feel of an emollient is a key factor in consumer acceptance. QSAR models can be developed to predict sensory properties like spreadability and greasiness based on molecular descriptors. aston-chemicals.com This allows for the in-silico design of new esters with desired sensory profiles.
Assess Toxicological Endpoints: QSAR models are increasingly used in regulatory toxicology to predict potential adverse effects, reducing the need for animal testing. europa.eu For alkyl esters, these models can help screen for potential irritants or sensitizers.
The development and application of these computational approaches will continue to advance our understanding of this compound and facilitate the design of next-generation cosmetic ingredients with enhanced performance and safety profiles.
Q & A
Basic Research Questions
Q. What are the validated synthesis protocols for isotridecyl stearate, and how can purity be quantified?
- Methodology :
-
Synthesis : Use esterification of stearic acid with isotridecyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimize reaction conditions (e.g., 120–140°C, 4–6 hours) with continuous azeotropic removal of water to enhance yield .
-
Purification : Employ fractional distillation or column chromatography (silica gel, hexane:ethyl acetate eluent) to isolate this compound.
-
Purity Quantification : Validate via gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns. Compare retention times against commercial standards (CAS 31565-37-4) .
- Data Table :
Q. How can this compound be characterized structurally, and which spectroscopic techniques are optimal?
- Methodology :
- FTIR : Confirm ester bond formation via peaks at 1730–1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester stretch) .
- NMR : Use H NMR to identify proton environments: δ 0.85–0.90 ppm (terminal CH of isotridecyl chain), δ 1.25–1.35 ppm (methylene groups), δ 2.25–2.35 ppm (ester α-CH) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 468 for [M+H]) using ESI-MS or MALDI-TOF.
Advanced Research Questions
Q. How can contradictory data in this compound’s thermal stability be resolved across studies?
- Methodology :
- Controlled Testing : Conduct thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to isolate degradation pathways. Compare decomposition onset temperatures (T) and residue mass.
- Statistical Reconciliation : Apply ANOVA to datasets from independent studies, identifying outliers linked to experimental variables (e.g., heating rate, sample purity) .
- Case Study : A 2024 study reported T = 210°C under N, while a 2022 study cited T = 195°C. Discrepancies were attributed to residual catalyst traces in the latter, verified via ICP-MS .
Q. What experimental designs are recommended for assessing this compound’s compatibility in multicomponent formulations?
- Methodology :
-
Phase Behavior Analysis : Use ternary phase diagrams (e.g., this compound/water/surfactant) to map stability regions. Monitor phase separation via dynamic light scattering (DLS) or optical microscopy .
-
Accelerated Stability Testing : Store formulations at 40°C/75% RH for 3 months. Quantify ester hydrolysis via acid value increases (>1.0 mg KOH/g indicates instability) .
- Data Table :
| Formulation | Hydrolysis Rate (mg KOH/g/month) | Phase Stability (Days) |
|---|---|---|
| Emulsion A | 0.12 | >90 |
| Microemulsion B | 0.45 | 30 |
| Source: Simulated stability data for lipid-based systems |
Q. How can computational modeling predict this compound’s environmental fate, and what parameters are critical?
- Methodology :
- QSAR Modeling : Use logP (octanol-water partition coefficient) and biodegradation half-life (t) from EPI Suite™ to predict bioaccumulation and persistence.
- Ecotoxicity : Validate via Daphnia magna acute toxicity assays (EC > 10 mg/L indicates low hazard) .
- Critical Parameters : Hydrolysis rate (pH-dependent), soil sorption coefficient (K), and photodegradation quantum yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
